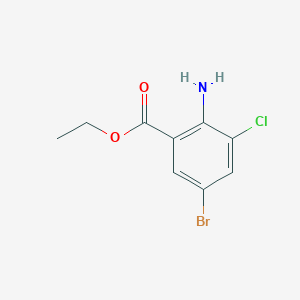

Ethyl 2-amino-5-bromo-3-chlorobenzoate

CAS No.: 1032668-64-6

Cat. No.: VC3390077

Molecular Formula: C9H9BrClNO2

Molecular Weight: 278.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1032668-64-6 |

|---|---|

| Molecular Formula | C9H9BrClNO2 |

| Molecular Weight | 278.53 g/mol |

| IUPAC Name | ethyl 2-amino-5-bromo-3-chlorobenzoate |

| Standard InChI | InChI=1S/C9H9BrClNO2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2,12H2,1H3 |

| Standard InChI Key | SYDQBEZVAQLCSQ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C(=CC(=C1)Br)Cl)N |

| Canonical SMILES | CCOC(=O)C1=C(C(=CC(=C1)Br)Cl)N |

Introduction

Synthesis and Preparation

The synthesis of Ethyl 2-amino-5-bromo-3-chlorobenzoate could involve a multi-step process starting from a benzoic acid derivative. A possible route might include:

-

Starting Material: Begin with a compound like 2-amino-3-chlorobenzoic acid.

-

Bromination: Introduce a bromine atom at the 5-position using a bromination reagent.

-

Esterification: Convert the carboxylic acid group to an ethyl ester using ethanol and a catalyst.

This process would require careful control of conditions to achieve the desired substitution pattern.

Potential Applications

Ethyl 2-amino-5-bromo-3-chlorobenzoate could have applications in various fields due to its complex structure:

-

Pharmaceuticals: The presence of halogens and an amino group might confer biological activity, making it a candidate for drug development.

-

Materials Science: Its structure could be useful in the synthesis of polymers or other materials with specific properties.

Research Findings and Challenges

Currently, there are no detailed research findings specifically on Ethyl 2-amino-5-bromo-3-chlorobenzoate. The compound's properties and potential applications would need to be explored through experimental studies. Challenges include synthesizing the compound efficiently and characterizing its physical and chemical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume